molecular formula C20H31N3O2 B2898272 N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2320887-95-2

N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2898272
CAS No.: 2320887-95-2
M. Wt: 345.487
InChI Key: FMNKCXUNCJAEAL-UHFFFAOYSA-N
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Description

N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a tert-butylphenyl group, a methoxypiperidinyl moiety, and an azetidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the azetidine ring, followed by the introduction of the tert-butylphenyl group and the methoxypiperidinyl moiety. Common reagents and conditions used in these steps may include:

    Azetidine Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of Tert-butylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using tert-butylbenzene derivatives.

    Attachment of Methoxypiperidinyl Moiety: This can be done through nucleophilic substitution reactions using methoxypiperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigating its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methoxypiperidinyl group, in particular, may influence its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)15-5-7-16(8-6-15)21-19(24)23-13-17(14-23)22-11-9-18(25-4)10-12-22/h5-8,17-18H,9-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNKCXUNCJAEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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